molecular formula C14H12ClN3O3S B2449818 (4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1110815-77-4

(4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2449818
CAS No.: 1110815-77-4
M. Wt: 337.78
InChI Key: GEBXVUCURAIUNH-UHFFFAOYSA-N
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Description

(4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. This intermediate can be subjected to various chemical transformations, including nucleophilic substitution and coupling reactions, to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, as a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Carbamoylphenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(4-carbamoylphenyl)methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-22-14-17-6-10(15)11(18-14)13(20)21-7-8-2-4-9(5-3-8)12(16)19/h2-6H,7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXVUCURAIUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OCC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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